6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with a thioxo group at the 2-position, a methyl group at the 6-position, and a p-tolyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core. This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine with suitable reagents.
Formation of the Thioxo Group:
Substitution Reactions: The p-tolyl group is introduced through a substitution reaction, typically using p-tolyl halides in the presence of a base.
Cyclization: The final step involves cyclization to form the pyrrolo[3,2-d]pyrimidine core, which can be achieved under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurodegenerative diseases and cancer.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, including those involved in inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester
- Triazole-pyrimidine hybrids
Uniqueness
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique combination of a thioxo group, a p-tolyl group, and a pyrrolo[3,2-d]pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a series of cyclization and functionalization reactions involving pyrimidine and pyrrole derivatives.
Biological Activity
The biological activity of this compound encompasses several pharmacological effects:
Antimicrobial Activity
Research has demonstrated that derivatives of thioxopyrimidines exhibit notable antimicrobial properties. In a study comparing various thioxopyrimidine compounds, it was found that the presence of specific substituents significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with a thioxo group have shown promising results in inhibiting the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve interference with cellular pathways related to cell division and apoptosis .
Anti-inflammatory Effects
Compounds structurally related to this compound have been reported to possess anti-inflammatory properties. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thioxopyrimidine derivatives against clinical strains of bacteria. Results indicated that certain modifications on the pyrimidine ring enhanced activity against resistant strains, suggesting potential for developing new antibiotics .
- Anticancer Screening : In vitro studies on cancer cell lines showed that this compound inhibited cell growth effectively at micromolar concentrations. The compound induced apoptosis in treated cells, making it a candidate for further investigation in cancer therapy .
Table 1: Summary of Biological Activities
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | High | Inhibition of bacterial cell wall synthesis |
Anticancer | Moderate | Induction of apoptosis in cancer cells |
Anti-inflammatory | High | Inhibition of cytokine release |
Table 2: Comparative Activity Against Bacteria
Compound | Gram-positive | Gram-negative |
---|---|---|
6-Methyl-2-thioxo... | Sensitive | Resistant |
Related Thioxopyrimidine Derivative | Sensitive | Sensitive |
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-3-5-10(6-4-8)17-13(18)12-11(16-14(17)19)7-9(2)15-12/h3-7,15H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIPXAFBOMGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(N3)C)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.